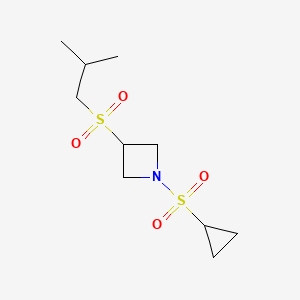
1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . This stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis Analysis
Azetidines can be synthesized through various methods. One such method involves a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides . This provides a facile access to azetidine-fused tricyclic compounds under very mild reaction conditions . It represents a rare example of 4- exo-dig radical cyclization, thus opening up a new opportunity for constructing synthetically attractive azetidines .Molecular Structure Analysis
Azetidines are four-membered heterocycles . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions . For example, a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides provides a facile access to azetidine-fused tricyclic compounds .Aplicaciones Científicas De Investigación
Anionic Ring-Opening Polymerizations
N-sulfonylazetidines, including derivatives similar to 1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine, are studied for their anionic ring-opening polymerization (AROP) capabilities. These polymerizations form poly(N-sulfonylazetidine)s, which are potential precursors to valuable polyimines. The impact of alkyl sulfonyl substitution on AROP kinetics, polymer solubility, and temperature-dependent polymerization rates has been explored to optimize polymer characteristics for various applications (Rowe et al., 2019).
Activated Monomer Polymerization
Further research into N-sulfonylazetidines has shown that activated monomer anionic polymerization can occur at room temperature, leading to polymers with unique structural features. These polymers have potential applications in materials science, where the incorporation of sulfonyl groups into the polymer backbone can impart specific physical and chemical properties (Reisman et al., 2020).
Synthetic Routes to Functionalized Pyrrolidines
Research on 2-(α-hydroxyalkyl)azetidines has uncovered synthetic routes to 3-(chloro- or methanesulfonyloxy)pyrrolidines via ring expansion. This chemistry is of interest for the synthesis of novel organic molecules with potential therapeutic applications, demonstrating the versatility of azetidine derivatives in synthetic organic chemistry (Durrat et al., 2008).
Enzymatic Chemistry of Cyclopropane and Aziridine Biosynthesis
Azetidine and its derivatives are also of interest in the study of natural products biosynthesis, particularly in understanding the enzymatic formation of three-membered rings like cyclopropane and aziridine, which are key structural elements in many bioactive compounds. Insights into these biosynthetic pathways could lead to novel approaches in drug discovery and development (Thibodeaux et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of 1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine are currently unknown. This compound is a type of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain .
Mode of Action
Azetidines in general have unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be involved in various chemical reactions of cells in different species and organs .
Pharmacokinetics
As a type of azetidine, it is expected to have unique properties due to its ring strain .
Result of Action
Azetidines are known for their unique reactivity, which can lead to various effects depending on the reaction conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the reactivity of azetidines can be triggered under appropriate reaction conditions .
Propiedades
IUPAC Name |
1-cyclopropylsulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S2/c1-8(2)7-16(12,13)10-5-11(6-10)17(14,15)9-3-4-9/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGXBEGRZZSMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/no-structure.png)
![3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2708017.png)
![2-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2708018.png)
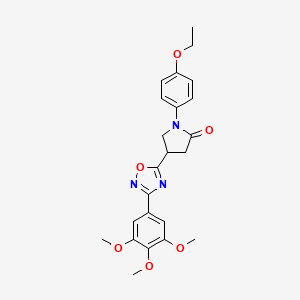
![Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate](/img/structure/B2708022.png)
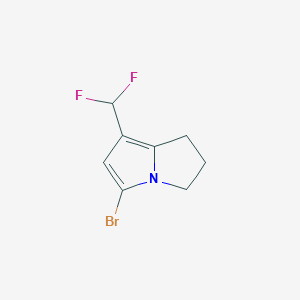
![ethyl [3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B2708027.png)
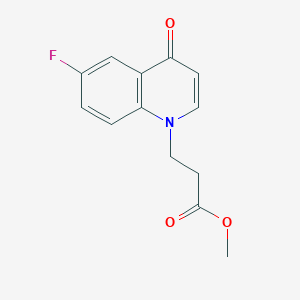
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2708030.png)
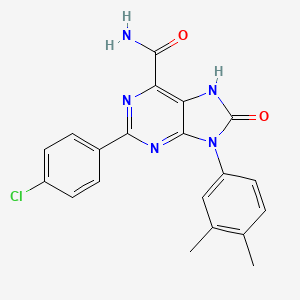
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2708033.png)
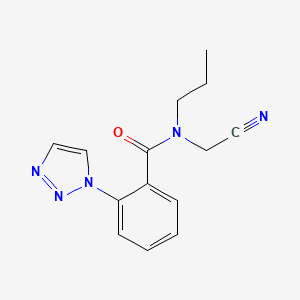
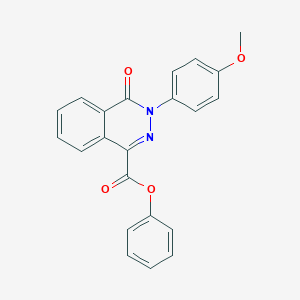
![9-ethoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2708039.png)